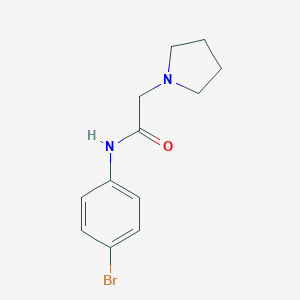

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide

Overview

Description

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide, also known as Brorphine, is a synthetic opioid that has gained attention in the scientific community due to its potential as a painkiller. Brorphine is structurally similar to other opioids, such as fentanyl and oxycodone, but its unique chemical properties make it a promising candidate for further research.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

One study focused on the conformationally restricted mimetic of dipeptide EG, illustrating the synthesis process involving "N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide" analogs. These compounds are pivotal in the development of bioactive tripeptides like FEG, demonstrating their utility in crafting molecules with significant biological activity (Galeazzi et al., 2007). Another study synthesized pyrrolo[1,2-a]quinolines and ullazines using N-arylpyrroles, showcasing a method to create complex molecules for potential pharmaceutical applications (Das et al., 2016).

Antimicrobial and Antituberculosis Activity

Research into pyrimidine incorporated Schiff base of isoniazid has revealed that derivatives of "this compound" exhibit promising antimicrobial and antituberculosis activities. These compounds were synthesized and evaluated for their potential in combating various bacterial and fungal infections, as well as their efficacy against Mycobacterium tuberculosis (Soni & Patel, 2017).

Molecular Recognition and Sensor Development

A novel approach to detecting non-electrochemically active herbicides using molecularly imprinted polypyrrole nanonecklaces highlights the use of "this compound" in creating sensitive and selective sensors. This research demonstrates the compound's role in enhancing molecular recognition capabilities, leading to advancements in environmental monitoring and safety (Guan et al., 2011).

Antioxidant Properties

The synthesis and evaluation of 3-pyrroline-2-ones have unveiled the antioxidant potential of derivatives of "this compound." These compounds, particularly those with substituents enhancing radical scavenging activity, show promise as antioxidants, offering insights into their role in combating oxidative stress (Nguyen et al., 2022).

properties

IUPAC Name |

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKYSPWIBXVXME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360228 | |

| Record name | BAS 08233663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89473-71-2 | |

| Record name | BAS 08233663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

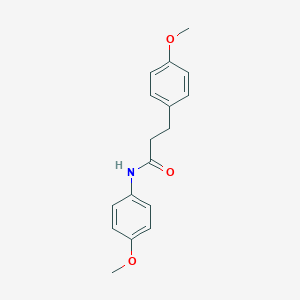

![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B502966.png)